REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].C([O:10][C:11](=O)[CH:12]([NH3+:18])[CH2:13][C:14]([F:17])([F:16])[F:15])C.O.[OH-].[Na+]>CCOCC>[NH2:18][CH:12]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:11][OH:10] |f:0.1.2.3.4.5,6.7,9.10|
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(C(CC(F)(F)F)[NH3+])=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.085 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.085 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.255 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |